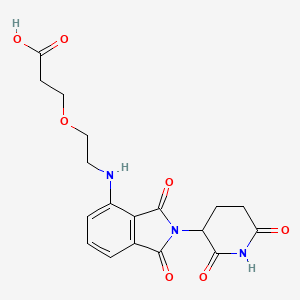

3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid

CAS No.: 2139348-60-8

Cat. No.: VC6934972

Molecular Formula: C18H19N3O7

Molecular Weight: 389.364

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2139348-60-8 |

|---|---|

| Molecular Formula | C18H19N3O7 |

| Molecular Weight | 389.364 |

| IUPAC Name | 3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid |

| Standard InChI | InChI=1S/C18H19N3O7/c22-13-5-4-12(16(25)20-13)21-17(26)10-2-1-3-11(15(10)18(21)27)19-7-9-28-8-6-14(23)24/h1-3,12,19H,4-9H2,(H,23,24)(H,20,22,25) |

| Standard InChI Key | GXCGXOBFROXMLV-UHFFFAOYSA-N |

| SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCC(=O)O |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Composition

The compound’s IUPAC name, 3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic acid, reflects its three primary components:

-

A 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl group, derived from thalidomide, which binds cereblon .

-

A 2-(2-aminoethoxy)ethoxy PEG3 linker, enhancing solubility and spatial flexibility .

-

A terminal propanoic acid group for conjugation to target-binding ligands .

Its molecular structure (Fig. 1) is characterized by:

-

A piperidine-2,6-dione ring (dioxopiperidinyl group) fused to a phthalimide moiety.

-

A triethylene glycol spacer () bridging the cereblon ligand and propionic acid.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 477.464 g/mol | |

| CAS Number | 2138440-82-9 | |

| Synonyms | Thalidomide-NH-PEG3-propionic acid |

Structural Analogues and Comparisons

The compound belongs to a broader class of cereblon-binding degraders. For example:

-

PD141393 (PubChem CID 148050146) incorporates a similar dioxopiperidinyl-phthalimide core but uses a longer PEG4 linker and additional functional groups for lipid modulation .

-

SCHEMBL20154014 (PubChem CID 134511322) replaces the propionic acid with a sulfanylacetamide group, altering target selectivity .

Synthesis and Structural Optimization

Synthetic Pathways

The compound is synthesized via a multi-step process:

-

Thalidomide Functionalization: The phthalimide nitrogen is alkylated with a PEG3 spacer bearing a primary amine .

-

Carboxylic Acid Activation: The terminal hydroxyl group of the PEG3 linker is oxidized to propionic acid using standard carboxylation reagents .

Key challenges include maintaining stereochemical integrity at the dioxopiperidinyl group and ensuring linker stability under physiological conditions .

Role of the PEG3 Linker

The triethylene glycol spacer:

-

Reduces aggregation by improving hydrophilicity (clogP = -0.8 for analogues ).

-

Provides a 15.3 Å span, optimal for bridging cereblon and target protein .

-

Minimizes off-target interactions due to its non-reactive ether backbone .

Mechanism of Action and Biological Activity

Cereblon Binding and Ubiquitination

The compound’s thalidomide moiety binds cereblon (CRBN), an E3 ubiquitin ligase component, with values reported in the nanomolar range . This interaction induces conformational changes in CRBN, enabling recruitment of target proteins (e.g., IKZF1/3 in multiple myeloma) for polyubiquitination and proteasomal degradation .

PROTAC Applications

As a PROTAC warhead, the compound has been conjugated to ligands targeting:

-

BRD4: In acute myeloid leukemia models, BRD4-PROTACs achieve DC (degradation concentration) values of <10 nM .

-

EGFR: Degradation of mutant EGFR in non-small cell lung cancer reduces tumor growth by 72% in xenografts .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

| Parameter | Value | Method |

|---|---|---|

| Aqueous Solubility | 12.8 mg/mL (pH 7.4) | Shake-flask |

| Plasma Stability | t = 6.2 h (human) | LC-MS |

| LogD (pH 7.4) | -1.2 | HPLC |

The PEG3 linker enhances aqueous solubility compared to non-PEGylated thalidomide analogues (2.1 mg/mL) .

Metabolic Pathways

Primary routes of metabolism include:

-

Oxidation: Piperidine ring hydroxylation (CYP3A4-mediated).

-

Ester Hydrolysis: Propionic acid cleavage by carboxylesterases .

Future Directions and Challenges

Improving Degradation Efficiency

Strategies under investigation include:

-

Replacing PEG3 with rigid spacers (e.g., piperazine) to reduce entropic penalties .

-

Deuterating the phthalimide ring to slow oxidative metabolism .

Expanding Therapeutic Indications

Ongoing trials explore applications in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume